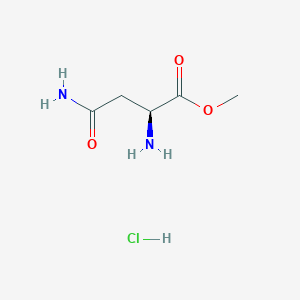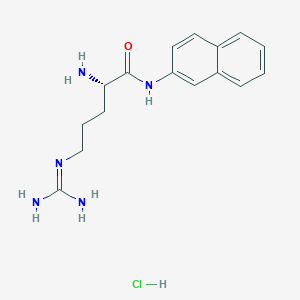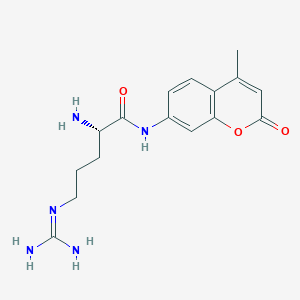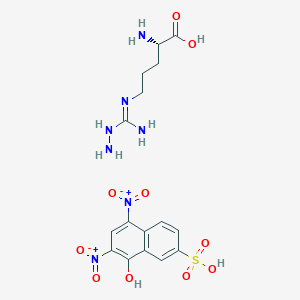
H-ALA-PNA
Übersicht
Beschreibung
L-Alanine-4-nitroanilide is a protease substrate . It is used to determine the activity of alanine aminopeptidase (AAP) and is chosen due to its relative specificity, higher hydrolysis rate, and better solubility . It is also used to help identify bacteria as gram-negative or gram-positive .
Synthesis Analysis
L-Alanine-4-nitroanilide is split by L-alanine aminopeptidase into L-alanine and 4-nitroanine . This reaction is used to differentiate between gram-positive and gram-negative bacteria .Molecular Structure Analysis
The molecular formula of L-Alanine-4-nitroanilide is C9H11N3O3 . Its molecular weight is 245.66 .Chemical Reactions Analysis
L-Alanine-4-nitroanilide is used as a substrate to determine alanine aminopeptidase (AAP) activity . It is mainly chosen as a substrate due to its relative specificity, higher hydrolysis rate, and better solubility .Physical And Chemical Properties Analysis
L-Alanine-4-nitroanilide is a yellow powder . It is soluble in water at 50 mg/mL, forming a clear to very slightly hazy solution . It should be stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Bestimmung der Enzymaktivität
H-ALA-PNA: wird häufig als Substrat zur Bestimmung der Aktivität von Alanin-Aminopeptidase (AAP) verwendet. Diese Anwendung ist in der Enzymologie von entscheidender Bedeutung, da die Geschwindigkeit der Hydrolyse von This compound durch AAP gemessen werden kann, um die Enzymaktivität in verschiedenen biologischen Proben zu ermitteln .
Aminopeptidaseaktivität in Dünndarmssegmenten
Diese Verbindung wurde in der Forschung eingesetzt, um die Aktivität der Aminopeptidase in verschiedenen Segmenten des Dünndarms, wie dem Jejunum und Ileum, zu messen. Dies hilft, die Verdauungsprozesse und die Enzympräsenz im Dünndarm zu verstehen .
Mikrosomales Aminopeptidase-Substrat
This compound: dient als Substrat für mikrosomale Aminopeptidase, ein Enzym, das an Stoffwechselprozessen innerhalb von Zellen beteiligt ist. Seine Rolle als Substrat hilft in der klinischen Chemie, verschiedene Aspekte des Stoffwechsels zu untersuchen .
Hydrolysegeschwindigkeitsstudien
Die höhere Hydrolysegeschwindigkeit der Verbindung macht sie zu einem idealen Kandidaten für Studien, die sich auf die enzymatische Hydrolyse konzentrieren. Forscher können den Hydrolyseprozess mithilfe der UV-Vis-Spektroskopie verfolgen, was Einblicke in die Enzymkinetik liefert .
Proteasesubstrat-Spezifität
Aufgrund seiner relativen Spezifität wird This compound in der Forschung als Substrat ausgewählt, um die Spezifität verschiedener Proteasen zu untersuchen. Dies kann helfen, neue Enzyme zu identifizieren und zu charakterisieren oder das Substratpräferenzverhalten bekannter Enzyme zu verstehen .
Löslichkeitsvorteil
This compound: bietet im Vergleich zu anderen Substraten eine bessere Löslichkeit, was bei biochemischen Tests von Vorteil ist, bei denen die Löslichkeit die Genauigkeit und Zuverlässigkeit der Ergebnisse erheblich beeinflussen kann .
Wirkmechanismus
Target of Action
The primary target of H-ALA-PNA, also known as L-Alanine 4-nitroanilide, is aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides .
Mode of Action
This compound acts as a substrate for aminopeptidase . It is mainly chosen as a substrate due to its relative specificity, higher hydrolysis rate, and better solubility . The interaction of this compound with aminopeptidase leads to the hydrolysis of the compound, which is a key step in the process of protein degradation .
Biochemical Pathways
The hydrolysis of this compound by aminopeptidase is part of the broader protein degradation pathway. This process is crucial for maintaining the balance of proteins within cells, removing misfolded proteins, and regulating various cellular functions .
Result of Action
The hydrolysis of this compound by aminopeptidase results in the release of amino acids, which can then be reused by the cell for protein synthesis or other metabolic processes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of aminopeptidase, and thus the rate of this compound hydrolysis, can be affected by factors such as pH and temperature . Furthermore, the presence of other competing substrates can also influence the efficacy of this compound hydrolysis .
Safety and Hazards
The safety data sheet for L-Alanine-4-nitroanilide suggests that it should be handled with care. It advises against eating, drinking, or smoking when using this product and recommends wearing protective gloves, clothing, eye protection, and face protection . It also suggests using it only outdoors or in a well-ventilated area and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Relevant Papers Several papers have been published on L-Alanine-4-nitroanilide. For example, one study used it to determine the activity of aminopeptidase in the intestinal segments and small intestine . Another paper discussed the aminopeptidase test for the distinction of gram-negative from gram-positive bacteria .
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15/h2-6H,10H2,1H3,(H,11,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFUDSMGEYRNNC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168186 | |
| Record name | Alanine-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1668-13-9 | |
| Record name | Alanine p-nitroanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanine-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Alanine-4-nitroanilide in biochemical research?
A1: Alanine-4-nitroanilide serves as a chromogenic substrate for detecting and characterizing aminopeptidase activity. [, , , , ]
Q2: How does Alanine-4-nitroanilide facilitate the detection of aminopeptidase activity?
A2: Aminopeptidases cleave Alanine-4-nitroanilide, releasing 4-nitroaniline, a yellow-colored product. The intensity of the yellow color, measurable spectrophotometrically, directly correlates with the enzyme activity. [, , , , ]
Q3: Can you provide specific examples of research applications utilizing Alanine-4-nitroanilide?
A3:
- Researchers use Alanine-4-nitroanilide to investigate the kinetic properties of aminopeptidases, such as Michaelis-Menten constants (Km) and maximal velocities (Vmax). [, , ]
- It aids in characterizing the substrate specificity of aminopeptidases by comparing the hydrolysis rates of Alanine-4-nitroanilide to other peptides. [, , , , ]
- Alanine-4-nitroanilide assists in evaluating the effects of inhibitors on aminopeptidase activity, aiding in drug discovery and development. [, , ]
- Studies employ Alanine-4-nitroanilide to investigate the subcellular distribution and potential physiological roles of aminopeptidases in various organisms. [, , ]
Q4: Besides its use as an aminopeptidase substrate, are there other applications of Alanine-4-nitroanilide?
A4: While primarily known as an aminopeptidase substrate, Alanine-4-nitroanilide can also be used:
- In research investigating the Gram reaction of bacteria. [, ]
- As a component in specific bacterial culture media. []
- For the identification and classification of anaerobic bacteria. []
Q5: What is the molecular formula and weight of Alanine-4-nitroanilide?
A5: The molecular formula of Alanine-4-nitroanilide is C9H11N3O4, and its molecular weight is 225.21 g/mol.
Q6: How do structural modifications to Alanine-4-nitroanilide influence its interaction with aminopeptidases?
A6: Research indicates that modifications to the N-terminal amino acid or the presence of specific amino acid residues adjacent to alanine can significantly impact the hydrolysis rate and binding affinity to aminopeptidases. [, , ]
Q7: Can you elaborate on the role of the N-terminal amino acid in the hydrolysis of Alanine-4-nitroanilide analogs by aminopeptidases?
A7: Aminopeptidases exhibit selectivity towards the N-terminal amino acid of peptides. For instance, substituting alanine with leucine in the substrate often leads to increased hydrolysis rates by certain aminopeptidases. [, ]
Q8: What is the significance of understanding the SAR of Alanine-4-nitroanilide analogs?
A8: Understanding how structural modifications influence substrate specificity and enzyme kinetics is crucial for:
- Developing more specific and potent aminopeptidase inhibitors for therapeutic applications. [, , ]
- Designing novel substrates for improved sensitivity in biochemical assays. [, ]
- Gaining insights into the substrate binding pockets and catalytic mechanisms of aminopeptidases. []
Q9: Does the pH of the solution affect the stability of Alanine-4-nitroanilide?
A10: Yes, the stability of Alanine-4-nitroanilide can be influenced by pH. Studies suggest that its stability is often optimal under slightly alkaline conditions. Extreme pH values, especially highly acidic conditions, may lead to degradation. [, ]
Q10: What analytical methods are typically used to quantify Alanine-4-nitroanilide and its hydrolysis product, 4-nitroaniline?
A11: The most common method is spectrophotometry. 4-Nitroaniline exhibits strong absorbance at around 405 nm, allowing for its quantification and, indirectly, the determination of aminopeptidase activity. [, , ]
Q11: Are there any specific considerations regarding the analytical methods for Alanine-4-nitroanilide in biological samples?
A12: When working with biological samples like urine, a pretreatment step like gel filtration using Sephadex G-50 may be necessary to remove interfering substances that could affect the accuracy of the assay. []
Q12: What is the importance of analytical method validation in the context of Alanine-4-nitroanilide assays?
A13: Method validation ensures the accuracy, precision, specificity, and reliability of the analytical results. This is crucial for obtaining meaningful and reproducible data when studying enzyme kinetics, inhibitor potency, or other biochemical parameters. []
Q13: Are there alternative substrates to Alanine-4-nitroanilide for studying aminopeptidase activity?
A13: Yes, researchers also use other chromogenic and fluorogenic substrates, such as:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



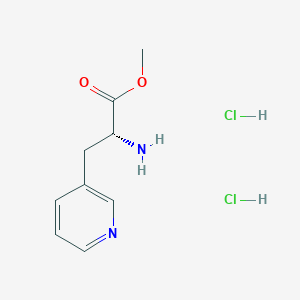

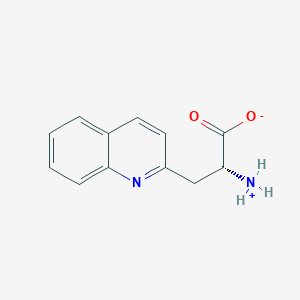
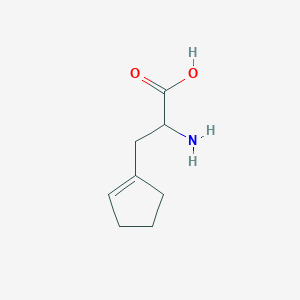
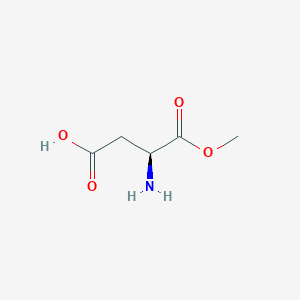
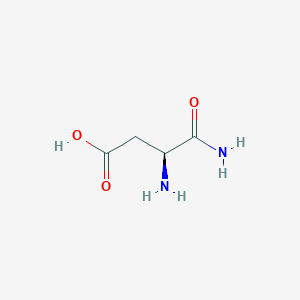
![(3S)-3-amino-4-[(4-methoxynaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B555710.png)
![(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate](/img/structure/B555713.png)
